molecular formula C12H24N2O2 B14771069 tert-Butyl (S)-3-(aminomethyl)-3-methylpiperidine-1-carboxylate

tert-Butyl (S)-3-(aminomethyl)-3-methylpiperidine-1-carboxylate

Cat. No.: B14771069
M. Wt: 228.33 g/mol
InChI Key: OTKNVRVCUGATSZ-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3S)-3-(aminomethyl)-3-methyl-piperidine-1-carboxylate is a compound that features a tert-butyl group, a piperidine ring, and an aminomethyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-(aminomethyl)-3-methyl-piperidine-1-carboxylate typically involves the protection of the amine group using a tert-butoxycarbonyl (Boc) group. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S)-3-(aminomethyl)-3-methyl-piperidine-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (3S)-3-(aminomethyl)-3-methyl-piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-(aminomethyl)-3-methyl-piperidine-1-carboxylate involves its role as a protecting group for amines. The Boc group stabilizes the amine, preventing unwanted reactions during synthetic processes. The tert-butyl group can be selectively cleaved under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Another compound featuring a tert-butyl group and a carbamate moiety.

    tert-Butyl (3S)-3-(aminomethyl)-piperidine-1-carboxylate: Similar structure but without the additional methyl group on the piperidine ring.

Uniqueness

tert-Butyl (3S)-3-(aminomethyl)-3-methyl-piperidine-1-carboxylate is unique due to the presence of both the tert-butyl and aminomethyl groups on the piperidine ring, which provides distinct reactivity and stability compared to other similar compounds .

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl (3S)-3-(aminomethyl)-3-methylpiperidine-1-carboxylate

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-5-6-12(4,8-13)9-14/h5-9,13H2,1-4H3/t12-/m0/s1

InChI Key

OTKNVRVCUGATSZ-LBPRGKRZSA-N

Isomeric SMILES

C[C@]1(CCCN(C1)C(=O)OC(C)(C)C)CN

Canonical SMILES

CC1(CCCN(C1)C(=O)OC(C)(C)C)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.